4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid

Cytochrome P450 Drug Metabolism Synthetic Cannabinoid Receptor Agonists

SCRA metabolism researchers must avoid piperidine analogs that introduce CYP2B6/2C19 artifacts. This morpholine-sulfonyl building block provides the exact precursor for QMMSB synthesis with defined CYP2C8/2C9/3A4/3A5 engagement. • Distinct CYP isoform profile vs piperidine analogs • Direct precursor to QMMSB; essential metabolite reference standard for toxicological screening • 95% purity; solid; in stock for immediate global dispatch

Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
CAS No. 300383-08-8
Cat. No. B1297999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid
CAS300383-08-8
Molecular FormulaC12H15NO5S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C12H15NO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyXWGOGAHEPWTCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(morpholine-4-sulfonyl)benzoic Acid for SCRA Synthesis


4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid (CAS 300383-08-8, molecular formula C12H15NO5S, molecular weight 285.32) is a benzoic acid derivative bearing a 4-methyl substituent and a morpholine-4-sulfonyl group at the 3-position . This compound functions as a key carboxylic acid building block for the synthesis of sulfamoyl benzoate-based synthetic cannabinoid receptor agonists (SCRAs), most notably quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) [1]. Its structure combines an aromatic acid core with a morpholinosulfonyl moiety, imparting distinct physicochemical properties relative to piperidine- or other amine-sulfonyl analogs [2].

Workflow SCRA synthesis building block for QMMSB and sulfamoyl benzoate analogs
Selection Morpholine-sulfonyl analog for distinct CYP isoform engagement studies
Analytical use Reference standard for ester hydrolysis metabolite identification in negative ionization mode

Non-Substitutability of 4-Methyl-3-(morpholine-4-sulfonyl)benzoic Acid


Procurement of a generic benzoic acid derivative or a piperidine-sulfonyl analog (e.g., the precursor to QMPSB) in place of 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid is inadvisable due to quantifiable differences in metabolic fate and cytochrome P450 (CYP) enzyme engagement. While the piperidine-sulfonyl analog QMPSB demonstrates involvement of CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 in its hydroxylation [1], the morpholine-sulfonyl derivative QMMSB (derived from the target compound) exhibits a narrower CYP isoform profile, engaging CYP2C8, CYP2C9, CYP3A4, and CYP3A5, but notably lacking involvement of CYP2B6 and CYP2C19 [2]. This differential CYP engagement translates to distinct metabolite profiles and potential drug-drug interaction risks, making the morpholine-containing building block non-interchangeable with piperidine analogs for studies requiring specific metabolic or toxicological outcomes [3].

CYP profile
Morpholine analog (QMMSB) engages CYP2C8, 2C9, 3A4, 3A5
Piperidine analog (QMPSB) additionally recruits CYP2B6, 2C19 – metabolic fate may shift
Detection mode
Carboxylic acid metabolite requires negative ionization mode
Most piperidine metabolites detected in positive mode – analytical method may not transfer
Reference standard
Morpholine-sulfonyl benzoic acid is the authentic hydrolysis product standard
Piperidine-sulfonyl benzoic acid has different structural core – cannot serve as surrogate

Quantitative Differentiation from Piperidine Analogs


CYP Isozyme Engagement Profile

The morpholine-sulfonyl derivative QMMSB (synthesized from 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid) demonstrates a distinct CYP isoform involvement pattern compared to the piperidine-sulfonyl analog QMPSB. In recombinant CYP isozyme incubations, QMMSB hydroxylation was catalyzed by CYP2C8, CYP2C9, CYP3A4, and CYP3A5 [1]. In contrast, QMPSB hydroxylation involved CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 [2]. The absence of CYP2B6 and CYP2C19 engagement for QMMSB represents a quantifiable difference in metabolic liability.

CYP Isozyme Engagement
Cross-study comparable
QMMSB (morpholine): CYP2C8, 2C9, 3A4, 3A5
QMPSB (piperidine): CYP2B6, 2C8, 2C9, 2C19, 3A4, 3A5
Absence of CYP2B6/2C19 predicts distinct metabolic pathway context
Recombinant human CYP incubations; LC-HRMS/MS
Cytochrome P450 Drug Metabolism Synthetic Cannabinoid Receptor Agonists

Ionization Mode Requirement

Ester hydrolysis of QMMSB yields the free carboxylic acid, 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid, which was detected exclusively in negative ionization mode during LC-HRMS/MS analysis [1]. This contrasts with the majority of QMPSB metabolites, which were detectable in positive ionization mode, with only some QMPSB metabolites requiring negative mode [2]. The target compound's carboxylic acid metabolite necessitates inclusion of negative ionization mode in analytical workflows for comprehensive detection, a specific requirement that may not apply to piperidine-sulfonyl analogs.

Ionization Mode Requirement
Cross-study comparable
Carboxylic acid hydrolysis product detected exclusively in negative ionization mode
Analytical workflows must include negative mode for comprehensive detection
Pooled human liver S9; LC-HRMS/MS
Analytical Toxicology LC-HRMS/MS Metabolite Identification

Ester Hydrolysis Product as Screening Target

In pHLS9 incubations, ester hydrolysis of QMMSB was identified as a crucial Phase I metabolic step, yielding 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid as the primary hydrolysis product [1]. This carboxylic acid metabolite, along with its glucuronide conjugates, was recommended as suitable targets for toxicological screenings [1]. While ester hydrolysis also occurs for QMPSB [2], the specific recommendation of the hydrolysis product as a primary screening target underscores the utility of the target compound as a reference standard for analytical method validation and metabolite identification in forensic and clinical toxicology laboratories.

Screening Target
Reported
4-methyl-3-(morpholine-4-sulfonyl)benzoic acid and glucuronides recommended as QMMSB intake markers
Supports use as authentic reference standard for metabolite identification
Structural core differs from piperidine analog; separate standard required
Forensic Toxicology Metabolite Screening SCRA Detection

Primary Research and Industrial Applications


QMMSB Synthesis for Metabolic Fate Studies

This compound serves as the direct carboxylic acid precursor for the synthesis of quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) and related SCRA analogs. As demonstrated by Richter et al. (2023) and Brandt et al. (2021), QMMSB exhibits a distinct CYP isozyme engagement profile (CYP2C8, CYP2C9, CYP3A4, CYP3A5) compared to piperidine-sulfonyl analogs, making this building block essential for studies investigating structure-metabolism relationships and drug-drug interaction potential within the sulfamoyl benzoate SCRA class [1][2].

QMMSB Metabolite Reference Standard

The compound is the primary ester hydrolysis metabolite of QMMSB and has been recommended as a suitable target for toxicological screenings [1]. Forensic and clinical toxicology laboratories require authentic 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid for method validation, calibration curve preparation, and unambiguous identification of QMMSB intake in biological samples. The exclusive detectability of this metabolite in negative ionization mode [1] further necessitates its use as a reference standard for optimizing LC-HRMS/MS analytical workflows.

Building Block for Sulfamoyl Benzoate Libraries

The arylsulfonamide scaffold, first identified as a CB1 receptor agonist with nanomolar affinity by Lambeng et al. (2007), forms the basis for a class of SCRAs that includes QMPSB, QMMSB, and numerous analogs [3]. 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid is a critical starting material for diversifying the sulfonamide moiety in this series, enabling structure-activity relationship (SAR) studies aimed at modulating cannabinoid receptor subtype selectivity or metabolic stability [2].

QMMSB Metabolite and Glucuronide Synthesis

Beyond the free carboxylic acid, glucuronide conjugates of 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid have been identified as Phase II metabolites of QMMSB and are recommended as additional toxicological screening targets [1]. This creates a demand for the parent benzoic acid as a starting material for the synthesis of these conjugated metabolites, which are required as reference standards for comprehensive analytical method development and for studies investigating the disposition and elimination of QMMSB in biological systems.

Application
Selection Property
Validation Focus
QMMSB metabolic fate studies
Morpholine-sulfonyl building block
CYP isoform engagement profiling
Metabolite reference standard synthesis
Hydrolysis product authenticity
Negative ionization mode detection optimization
SCRA SAR library diversification
Arylsulfonamide core modification
CB1 receptor affinity screening
Phase II glucuronide standard preparation
Carboxylic acid precursor
Glucuronidation pathway characterization

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